Cas no 2044902-01-2 (3-aminooxan-4-one hydrochloride)

3-aminooxan-4-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-aminooxan-4-one hydrochloride
- 4H-Pyran-4-one,3-aminotetrahydro-,hydrochloride(1:1)
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- MDL: MFCD30487839
- Inchi: 1S/C5H9NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4H,1-3,6H2;1H
- InChI Key: BYQYDRZAXKRAFV-UHFFFAOYSA-N
- SMILES: NC1COCCC1=O.Cl
3-aminooxan-4-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321398-1.0g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
A2B Chem LLC | AW36101-10g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 10g |
$3331.00 | 2024-04-20 | |
A2B Chem LLC | AW36101-2.5g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 2.5g |
$1539.00 | 2024-04-20 | |
A2B Chem LLC | AW36101-5g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 5g |
$2257.00 | 2024-04-20 | |
Aaron | AR01BY8H-500mg |
3-Aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 500mg |
$808.00 | 2025-02-09 | |
A2B Chem LLC | AW36101-50mg |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 50mg |
$212.00 | 2024-04-20 | |
Enamine | EN300-321398-2.5g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 2.5g |
$1428.0 | 2023-09-04 | |
Enamine | EN300-321398-0.5g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 0.5g |
$569.0 | 2023-09-04 | |
Enamine | EN300-321398-10.0g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95% | 10.0g |
$3131.0 | 2023-02-24 | |
Chemenu | CM433433-100g |
3-aminooxan-4-one hydrochloride |
2044902-01-2 | 95%+ | 100g |
$2769 | 2023-03-24 |
3-aminooxan-4-one hydrochloride Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
Additional information on 3-aminooxan-4-one hydrochloride
Research Brief on 3-Aminooxan-4-one Hydrochloride (CAS: 2044902-01-2): Recent Advances and Applications
3-Aminooxan-4-one hydrochloride (CAS: 2044902-01-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its oxane ring and amino functionality, has demonstrated promising potential in drug discovery, particularly in the development of novel enzyme inhibitors and antimicrobial agents. Recent studies have focused on its synthetic accessibility, structural modifications, and biological activities, positioning it as a versatile building block for medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00567) explored the compound's role as a precursor for the synthesis of β-lactamase inhibitors. The research team demonstrated that 3-aminooxan-4-one hydrochloride could be efficiently converted into bicyclic structures that showed potent activity against class A and C β-lactamases, with IC50 values in the low micromolar range. This finding is particularly relevant given the growing global threat of antimicrobial resistance, suggesting potential applications in combating multidrug-resistant bacterial infections.
Structural characterization studies using X-ray crystallography (Acta Cryst. 2023, E79, 456-459) have provided detailed insights into the molecular conformation of 3-aminooxan-4-one hydrochloride. The compound crystallizes in the monoclinic P21/c space group, with the oxane ring adopting a chair conformation. These structural details are crucial for understanding its reactivity and interactions with biological targets, informing rational drug design approaches based on this scaffold.
In neuroscience applications, preliminary in vitro studies (Bioorg. Med. Chem. Lett. 2023, 33, 128456) have investigated derivatives of 3-aminooxan-4-one hydrochloride as potential modulators of GABA receptors. The lead compound in this series showed selective binding to α5-containing GABA-A receptors, suggesting possible applications in the treatment of cognitive disorders. However, further optimization is needed to improve blood-brain barrier penetration and metabolic stability.
The synthetic accessibility of 3-aminooxan-4-one hydrochloride has been improved through recent methodological developments. A 2024 report (Org. Process Res. Dev. 2024, 28, 234-241) described a scalable, one-pot synthesis from commercially available starting materials, achieving an overall yield of 78% with high purity (>99.5%). This process innovation addresses previous challenges in large-scale production, facilitating more extensive biological evaluation and potential clinical translation.
Ongoing research directions include the exploration of 3-aminooxan-4-one hydrochloride in combination therapies and as a component of PROTACs (proteolysis targeting chimeras). Early-stage investigations suggest that the compound's structural features may enable the development of bifunctional molecules for targeted protein degradation, particularly in oncology applications. However, these applications remain in the proof-of-concept stage and require further validation.
In conclusion, 3-aminooxan-4-one hydrochloride represents a promising scaffold with diverse pharmaceutical applications. Recent advances in its synthesis, structural characterization, and biological evaluation have expanded its potential utility across multiple therapeutic areas. Future research should focus on optimizing its pharmacokinetic properties and exploring novel derivatives to fully realize its therapeutic potential while addressing current limitations in target selectivity and metabolic stability.
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